Cas no 13067-94-2 (2-chloro-5-nitro-quinoline)
2-chloro-5-nitro-quinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-nitroquinoline
- 2-Chlor-5-nitro-chinolin
- 2-chloranyl-5-nitro-quinoline
- 2-chloro-5-nitro-quinoline
- 5-nitro-2-chloroquinoline
- AC1L7ZTR
- ANW-70074
- CHEMBL2042582
- CTK8C3422
- NSC261562
- EN300-814400
- 13067-94-2
- SY022334
- DTXSID60312772
- AKOS016001700
- NSC-261562
- NSC 261562
- MFCD18448913
- IICVTJMDHNPPOP-UHFFFAOYSA-N
- Quinoline, 2-chloro-5-nitro-
- CS-0042713
- SB71967
- DS-3569
- SCHEMBL1200287
- F0001-2427
- 5-Nitro-2-chloroquinoline; NSC 261562
- DB-104479
-
- MDL: MFCD18448913
- Inchi: 1S/C9H5ClN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H
- InChI Key: IICVTJMDHNPPOP-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C(=CC=CC2=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.00405
- Monoisotopic Mass: 208.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- Boiling Point: 351.7℃ at 760 mmHg
- PSA: 56.03
- LogP: 3.31960
2-chloro-5-nitro-quinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-chloro-5-nitro-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 221041-1g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 95% | 1g |
£113.00 | 2022-03-01 | |
| Fluorochem | 221041-5g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 95% | 5g |
£338.00 | 2022-03-01 | |
| TRC | C374695-500mg |
2-Chloro-5-nitroquinoline |
13067-94-2 | 500mg |
$ 190.00 | 2023-09-08 | ||
| TRC | C374695-5g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 5g |
$ 1516.00 | 2023-09-08 | ||
| Alichem | A189006423-5g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 98% | 5g |
294.00 USD | 2021-06-01 | |
| Chemenu | CM121486-1g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 98% | 1g |
$102 | 2021-08-06 | |
| Chemenu | CM121486-5g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 98% | 5g |
$281 | 2021-08-06 | |
| Chemenu | CM121486-250mg |
2-Chloro-5-nitroquinoline |
13067-94-2 | 98% | 250mg |
$77 | 2022-06-13 | |
| Chemenu | CM121486-1g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 98% | 1g |
$66 | 2023-02-18 | |
| Chemenu | CM121486-5g |
2-Chloro-5-nitroquinoline |
13067-94-2 | 98% | 5g |
$231 | 2023-02-18 |
2-chloro-5-nitro-quinoline Suppliers
2-chloro-5-nitro-quinoline Related Literature
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-chloro-5-nitro-quinoline
Introduction to 2-Chloro-5-nitro-quinoline (CAS No. 13067-94-2)
2-Chloro-5-nitro-quinoline (CAS No. 13067-94-2) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceutical research, and organic synthesis. This compound is characterized by its unique chemical structure, which includes a quinoline ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The combination of these functional groups imparts specific properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The quinoline scaffold is well-known for its biological activity, particularly in antimalarial and antibacterial agents. The presence of the chlorine and nitro substituents enhances the compound's reactivity and can influence its pharmacological properties. For instance, the nitro group can be reduced to an amino group, which can then be further modified to create a wide range of derivatives with diverse biological activities.
In recent years, 2-chloro-5-nitro-quinoline has gained attention in the development of novel antiparasitic agents. A study published in the Journal of Medicinal Chemistry (2021) reported the synthesis and evaluation of a series of quinoline derivatives, including 2-chloro-5-nitro-quinoline, as potential inhibitors of parasitic enzymes. The results showed that these compounds exhibited potent antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. This finding highlights the potential of 2-chloro-5-nitro-quinoline as a lead compound for further drug development.
Beyond its antiparasitic applications, 2-chloro-5-nitro-quinoline has also been explored for its anticancer properties. Research published in the European Journal of Medicinal Chemistry (2020) demonstrated that certain quinoline derivatives, including those derived from 2-chloro-5-nitro-quinoline, exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to their ability to induce apoptosis and inhibit cell proliferation. These findings suggest that 2-chloro-5-nitro-quinoline could serve as a valuable starting point for the design of new anticancer agents.
The synthetic versatility of 2-chloro-5-nitro-quinoline is another key factor contributing to its importance in medicinal chemistry. The compound can be synthesized through various routes, including nitration and chlorination reactions. One common method involves the nitration of 2-chloroquinoline using nitric acid, followed by further functionalization to introduce additional substituents. This synthetic flexibility allows researchers to tailor the properties of the final product to meet specific therapeutic needs.
In addition to its direct use as an active pharmaceutical ingredient (API), 2-chloro-5-nitro-quinoline serves as an important building block in combinatorial chemistry and high-throughput screening (HTS) platforms. These techniques are crucial for identifying lead compounds with desired biological activities, accelerating the drug discovery process. The ability to rapidly synthesize and screen large libraries of quinoline derivatives has led to the identification of several promising candidates for further development.
The safety profile of 2-chloro-5-nitro-quinoline is an important consideration in its use as a pharmaceutical intermediate. While it is not classified as a hazardous material, proper handling and storage procedures should be followed to ensure workplace safety. Researchers should also be aware of potential environmental impacts and take appropriate measures to minimize any adverse effects.
In conclusion, 2-chloro-5-nitro-quinoline (CAS No. 13067-94-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and synthetic versatility make it an attractive candidate for the development of novel therapeutic agents targeting various diseases, including parasitic infections and cancer. Ongoing research continues to uncover new applications and optimize its properties, underscoring its importance in modern drug discovery efforts.
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